4,6-Bis(3-fluorophenyl)pyrimidine
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Overview
Description
4,6-Bis(3-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of two 3-fluorophenyl groups attached to the 4 and 6 positions of the pyrimidine ring. The presence of fluorine atoms in the phenyl rings can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Bis(3-fluorophenyl)pyrimidine can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like ethanol or water .
Another method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-fluorobenzaldehyde with guanidine in the presence of a catalyst can lead to the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its high yield and selectivity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(3-fluorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the phenyl rings can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The pyrimidine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
4,6-Bis(3-fluorophenyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4,6-Bis(3-fluorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions .
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenylpyrimidine: Lacks the fluorine atoms, which can result in different chemical and biological properties.
4,6-Bis(4-fluorophenyl)pyrimidine: Similar structure but with fluorine atoms at different positions on the phenyl rings.
4,6-Bis(2-fluorophenyl)pyrimidine: Another isomer with fluorine atoms at the ortho positions.
Uniqueness
4,6-Bis(3-fluorophenyl)pyrimidine is unique due to the specific positioning of the fluorine atoms on the phenyl rings, which can significantly influence its reactivity and biological activities. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C16H10F2N2 |
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Molecular Weight |
268.26 g/mol |
IUPAC Name |
4,6-bis(3-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C16H10F2N2/c17-13-5-1-3-11(7-13)15-9-16(20-10-19-15)12-4-2-6-14(18)8-12/h1-10H |
InChI Key |
ZRUPTVZXHMKQMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=NC=N2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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